molecular formula C26H54O B11955292 3-Ethyltetracosan-3-ol CAS No. 35185-60-5

3-Ethyltetracosan-3-ol

Cat. No.: B11955292
CAS No.: 35185-60-5
M. Wt: 382.7 g/mol
InChI Key: MWAVENVCDCNNPF-UHFFFAOYSA-N
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Description

3-Ethyltetracosan-3-ol is an organic compound with the molecular formula C26H54O It is a long-chain alcohol, specifically a 3-alkyl-3-alkanol, characterized by the presence of an ethyl group at the third carbon of a tetracosane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyltetracosan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethyltetracosan-3-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyltetracosan-3-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: 3-Ethyltetracosanal (aldehyde) or 3-Ethyltetracosanoic acid (carboxylic acid).

    Reduction: 3-Ethyltetracosane (hydrocarbon).

    Substitution: 3-Ethyltetracosyl chloride (halide).

Scientific Research Applications

3-Ethyltetracosan-3-ol has several applications in scientific research:

    Chemistry: It is used as a model compound for studying long-chain alcohols and their reactivity.

    Biology: It serves as a reference compound in the study of lipid metabolism and biochemistry.

    Industry: Utilized in the formulation of lubricants and surfactants due to its long hydrophobic chain and polar hydroxyl group.

Mechanism of Action

The mechanism of action of 3-Ethyltetracosan-3-ol involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    3-Methyltetracosan-3-ol: Similar structure but with a methyl group instead of an ethyl group.

    3-Butyltetracosan-3-ol: Contains a butyl group at the third carbon.

    3-Hexyltetracosan-3-ol: Features a hexyl group at the third carbon.

Uniqueness

3-Ethyltetracosan-3-ol is unique due to the specific positioning of the ethyl group, which influences its physical and chemical properties. The length of the carbon chain and the presence of the ethyl group confer distinct hydrophobic and hydrophilic characteristics, making it suitable for specialized applications in various fields.

Properties

CAS No.

35185-60-5

Molecular Formula

C26H54O

Molecular Weight

382.7 g/mol

IUPAC Name

3-ethyltetracosan-3-ol

InChI

InChI=1S/C26H54O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27,5-2)6-3/h27H,4-25H2,1-3H3

InChI Key

MWAVENVCDCNNPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(CC)(CC)O

Origin of Product

United States

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